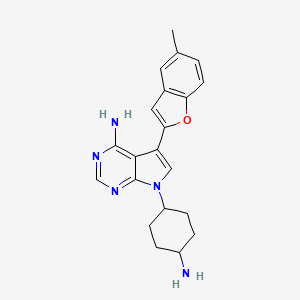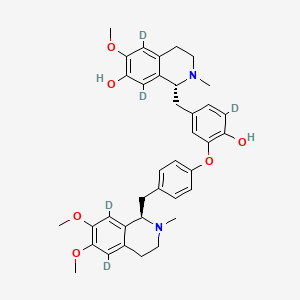
DMTr-TNA-U-amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTr-TNA-U-amidite is a phosphoramidite monomer used in the synthesis of oligonucleotides . It is a crucial compound in the field of nucleic acid chemistry, particularly for the synthesis of modified nucleotides and oligonucleotides, which are essential in various scientific research and therapeutic applications .
Preparation Methods
The synthesis of DMTr-TNA-U-amidite involves several steps. The common method includes the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base) . The final product is purified by column chromatography on silica gel .
Chemical Reactions Analysis
DMTr-TNA-U-amidite undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be used to modify the compound’s structure.
Substitution: This is a primary reaction where the amidite group is substituted with other nucleophilic groups during oligonucleotide synthesis.
Common reagents used in these reactions include oxidizing agents like iodine and organic bases such as Hunig’s base . The major products formed from these reactions are modified oligonucleotides, which are used in various applications .
Scientific Research Applications
DMTr-TNA-U-amidite is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of DMTr-TNA-U-amidite involves its incorporation into oligonucleotides during chemical synthesis. The compound acts as a building block, allowing the sequential addition of nucleotides to form a complete oligonucleotide chain . The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides interact with specific nucleic acid sequences to exert their effects .
Comparison with Similar Compounds
DMTr-TNA-U-amidite is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:
DMTr-TNA-C(Bz)-amidite: A purine nucleoside analog with broad antitumor activity.
DMTr-TNA-G-amidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
The uniqueness of this compound lies in its specific application in the synthesis of uridine-containing oligonucleotides, which are essential for various research and therapeutic applications .
Properties
Molecular Formula |
C38H45N4O8P |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O8P/c1-26(2)42(27(3)4)51(48-24-10-22-39)50-35-33(25-47-36(35)41-23-21-34(43)40-37(41)44)49-38(28-11-8-7-9-12-28,29-13-17-31(45-5)18-14-29)30-15-19-32(46-6)20-16-30/h7-9,11-21,23,26-27,33,35-36H,10,24-25H2,1-6H3,(H,40,43,44)/t33-,35?,36+,51?/m0/s1 |
InChI Key |
CTMYNQLRHZTTLF-LHRWTQKGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)




![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
methyl phosphate](/img/structure/B12386520.png)


